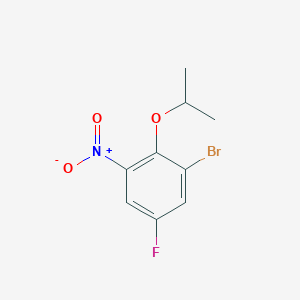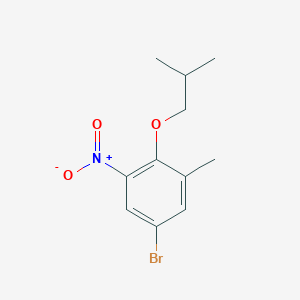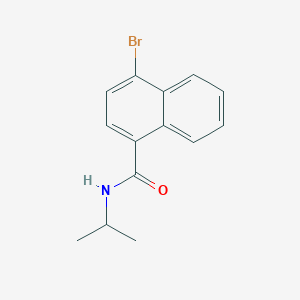![molecular formula C8H10F5NO2 B1374839 6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate CAS No. 1427367-47-2](/img/structure/B1374839.png)
6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate
Overview
Description
6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C8H10F5NO2 . It is related to 6,6-difluoro-2-azaspiro[3.3]heptane hydrochloride, which has a molecular weight of 169.6 .
Molecular Structure Analysis
The molecular structure of this compound consists of a spirocyclic core with two fluorine atoms attached to the carbon atoms at the 6,6-positions . The exact 3D structure can be found in various chemical databases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 247.16 . It is very soluble with a solubility of 26.3 mg/ml . The compound has a Log Po/w (iLOGP) of 1.46, indicating its lipophilicity .Scientific Research Applications
Synthesis and Drug Discovery
- Synthesis of Angular Spirocyclic Azetidines : The synthesis of novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants, was achieved using efficient sequences. These compounds are important for drug discovery, forming part of libraries or as individual compounds on a preparative scale (Guérot, Tchitchanov, Knust, & Carreira, 2011).
Synthesis of Novel Amino Acids
- Creation of Sterically Constrained Amino Acids : The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid has been performed, adding to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).
Improved Synthesis Techniques
- Enhanced Synthesis of Bicyclic Spiro Compounds : An improved synthesis of 2-oxa-6-azaspiro[3.3]heptane is presented, enabling better access to this compound through the isolation as a sulfonic acid salt, which is more stable and soluble (Van der Haas et al., 2017).
Photochemical Studies
- Aryl Azide Rearrangement : The photolysis of ethyl 3-azido-4,6-difluorobenzoate led to the formation of ethyl 5,7-difluoro-4-azaspiro[2.4]hepta-1,4,6-triene-1-carboxylate, identified using NMR spectroscopic techniques and DFT calculations. This process illustrates the potential for photochemically induced rearrangements in similar compounds (Andersson et al., 2017).
Lipophilicity Studies in Medicinal Chemistry
- Impact on Lipophilicity : Analysis of azaspiro[3.3]heptanes as replacements for morpholines, piperidines, and piperazines in medicinal chemistry showed that introducing a spirocyclic center could lower the lipophilicity of the molecules, which is significant for drug design (Degorce, Bodnarchuk, & Scott, 2019).
Safety and Hazards
The safety information for 6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate indicates that it has hazard statements H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
The primary target of 6,6-Difluoro-2-aza-spiro[3.3]heptane trifluoroacetate is the metabotropic glutamate receptor subtype 2 (mGluR2) . This receptor plays a crucial role in the central nervous system, modulating neuronal excitability and synaptic plasticity.
Mode of Action
6,6-Difluoro-2-aza-spiro[3.3]heptane trifluoroacetate acts as a selective negative allosteric modulator of mGluR2 . This means it binds to a site on the receptor separate from the active site, causing a conformational change that reduces the receptor’s response to its ligand, glutamate.
Biochemical Pathways
The compound’s action on mGluR2 affects the glutamatergic neurotransmission pathway . By inhibiting mGluR2, it modulates the release of glutamate, a key neurotransmitter involved in learning, memory, and neuroplasticity. The downstream effects of this modulation are complex and can vary depending on the specific neural circuits involved.
Result of Action
The molecular and cellular effects of 6,6-Difluoro-2-aza-spiro[3.3]heptane trifluoroacetate’s action are likely to involve changes in neuronal excitability and synaptic transmission due to its modulation of glutamate release . .
Action Environment
The action, efficacy, and stability of 6,6-Difluoro-2-aza-spiro[3.3]heptane trifluoroacetate can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert gas (nitrogen or argon) at temperatures between 2-8°C . Prolonged exposure to environmental conditions may lead to degradation, potentially altering its biochemical properties and efficacy. Long-term studies in vitro and in vivo are necessary to fully understand the temporal dynamics of its effects on cellular processes.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s metabolism may involve phase I and phase II enzymatic reactions, leading to the formation of metabolites that can be further processed or excreted . The effects on metabolic flux and metabolite levels depend on the activity of these enzymes and the availability of cofactors, which can vary between different biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be actively transported across cell membranes or passively diffuse based on its physicochemical properties . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its biochemical effects. The distribution within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, mitochondria, or other organelles where it interacts with enzymes and receptors. The localization can influence the compound’s efficacy and specificity in modulating biochemical pathways and cellular processes.
Properties
IUPAC Name |
6,6-difluoro-2-azaspiro[3.3]heptane;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N.C2HF3O2/c7-6(8)1-5(2-6)3-9-4-5;3-2(4,5)1(6)7/h9H,1-4H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADHXGWRJYIASW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(F)F)CNC2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


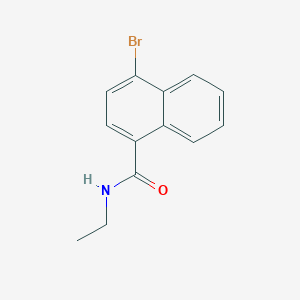


![2-((2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-yl)oxy)acetic acid](/img/structure/B1374766.png)
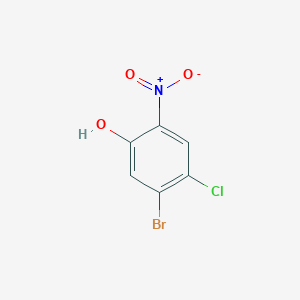
![tert-Butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B1374769.png)
